4-butyl-3,5-dimethyl-1H-pyrazole
Description
Properties
CAS No. |
13753-54-3 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
4-butyl-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-4-5-6-9-7(2)10-11-8(9)3/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
YLLIHXVEWJQWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NN=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at the 1- and 4-positions. Below is a comparative analysis of 4-butyl-3,5-dimethyl-1H-pyrazole and related analogs:
Physicochemical and Structural Insights
- Lipophilicity : The butyl group increases hydrophobicity compared to polar sulfonamides or nitro groups, influencing drug absorption and metabolic stability .
- Crystallography : Derivatives like 4-benzyl-3,5-dimethyl-1H-pyrazole form hydrogen-bonded chains in crystal lattices, whereas the flexible butyl chain may adopt varied conformations, impacting solid-state packing .
- Synthetic Flexibility: The butyl derivative’s synthesis in ionic liquids ([BMIM][BF₄]) offers scalability and mild conditions compared to nitration (HNO₃/H₂SO₄) or metal-complexation routes .
Key Research Findings
- Antibacterial Selectivity: Phenoxyalkyl-substituted pyrazoles () show strain-specific activity absent in the butyl analog, highlighting substituent-dependent targeting .
- Cytotoxicity in Metal Complexes : Cyclohexylsulfanyl groups enhance apoptosis induction in leukemia cells by 300% compared to benzylsulfanyl analogs, underscoring substituent size and hydrophobicity effects .
- Energetic Performance : Nitrated derivatives achieve detonation velocities exceeding 9,000 m/s, a niche application distinct from the butyl compound’s medicinal role .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-butyl-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : Start with refluxing substituted pyrazole precursors in absolute ethanol with catalytic glacial acetic acid under controlled heating (4–6 hours). Solvent choice (e.g., ethanol vs. THF) and acid catalysis significantly influence yield. Post-reaction, evaporate solvents under reduced pressure and purify via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .
- Key Parameters :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | High solubility |
| Catalyst | Glacial acetic acid (5 drops) | Accelerates cyclization |
| Temperature | Reflux (~78°C) | Prevents side reactions |
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodology :
- XRD : Determine crystal packing and unit cell parameters (e.g., monoclinic system, space group P21) using single-crystal diffraction .
- FTIR : Identify N-H stretching (~3200 cm⁻¹) and C-N vibrations (~1500 cm⁻¹) to confirm pyrazole ring formation .
- NMR : Use NMR to resolve methyl (δ 1.2–2.5 ppm) and butyl (δ 0.9–1.6 ppm) protons .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Conduct reactions in fume hoods to mitigate inhalation risks.
- Dispose of waste via licensed chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence reactivity and bioactivity?
- Methodology : Compare this compound with analogs (e.g., 3,5-dimethyl-1H-pyrazole) using:
- SAR Studies : Test antimicrobial or enzyme inhibition activity to correlate substituent effects (e.g., butyl groups enhance lipophilicity) .
- Computational Modeling : Perform DFT calculations to analyze electron density distribution and H-bonding potential .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Approach :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
- Control Experiments : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
Q. How can crystallographic data inform the design of pyrazole-based coordination complexes?
- Case Study : The crystal structure of 4-benzyl-3,5-dimethyl-1H-pyrazole reveals a monoclinic lattice (), suggesting steric constraints for metal-ligand binding. Use this data to predict coordination geometries with transition metals (e.g., Cd(II) or Cu(II)) .
Q. What advanced synthetic methods improve regioselectivity in pyrazole functionalization?
- Techniques :
- Directed C-H Activation : Use Pd catalysts to selectively functionalize the C4 position .
- Microwave-Assisted Synthesis : Reduce reaction time and enhance yield for N-alkylation steps .
Methodological Frameworks
Q. How to integrate theoretical and experimental approaches in pyrazole research?
- Workflow :
Hypothesis Generation : Use molecular docking to predict binding affinities for target proteins .
Experimental Validation : Synthesize derivatives and test activity via enzyme assays .
Data Reconciliation : Apply multivariate analysis to align computational predictions with empirical results .
Q. What statistical tools are suitable for analyzing structure-activity relationships in pyrazole derivatives?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
